![molecular formula C27H31N3O4S2 B2861125 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 920473-89-8](/img/structure/B2861125.png)
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a benzamido group and a sulfamoyl group, which are common in various pharmaceuticals and biologically active compounds .
Applications De Recherche Scientifique
Thiophene Derivatives in Medicinal Chemistry
Thiophene derivatives, such as 2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, play a crucial role in the development of new therapeutic agents. Research has shown that compounds within this class exhibit diverse biological activities, making them valuable targets for drug development. For instance, thiophene derivatives have been synthesized and assessed for their antibacterial and antifungal properties, highlighting their potential as new antibiotic and antibacterial drugs (Ahmed, 2007). Furthermore, specific thiophene compounds have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential in treating a range of conditions (Amr et al., 2010).
Thiophene-Based Carbonic Anhydrase Inhibitors
Another significant application of thiophene derivatives is in the development of carbonic anhydrase inhibitors. Research has identified aromatic sulfonamide inhibitors of carbonic anhydrases, showcasing the versatility of thiophene derivatives in designing enzyme inhibitors. These compounds have demonstrated nanomolar half maximal inhibitory concentration (IC50) values against several carbonic anhydrase isoenzymes, illustrating their potential in therapeutic applications (Supuran et al., 2013).
Thiophene Derivatives as Acetylcholinesterase Inhibitors
The quest for effective treatments for neurodegenerative diseases has also benefited from thiophene research. Thiophene-2-carboxamide Schiff base derivatives have been explored as novel acetylcholinesterase and butyrylcholinesterase inhibitors. These studies have led to the synthesis of compounds showing promising activity against these enzymes, contributing to the development of potential treatments for conditions such as Alzheimer's disease (Kausar et al., 2021).
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives are also instrumental in the field of heterocyclic chemistry, serving as key intermediates in the synthesis of complex heterocyclic compounds. The versatility of thiophene-based compounds allows for the creation of diverse structures with potential pharmaceutical applications. For example, the Gewald reaction has been employed to synthesize various 2-amino-3-carboxamide derivatives of thiophene, demonstrating the utility of thiophene derivatives in constructing biologically active molecules (Abaee & Cheraghi, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S2/c1-3-30(18-19-10-6-4-7-11-19)36(33,34)21-16-14-20(15-17-21)25(31)29-27-24(26(32)28-2)22-12-8-5-9-13-23(22)35-27/h4,6-7,10-11,14-17H,3,5,8-9,12-13,18H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIFDLDIBDWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)



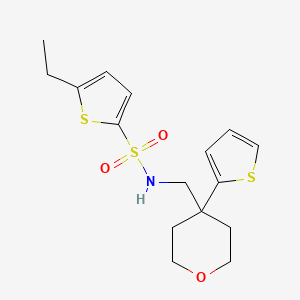
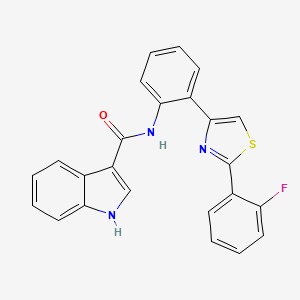
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)
![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea](/img/structure/B2861056.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)
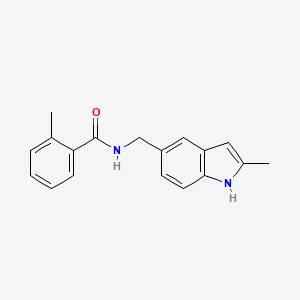
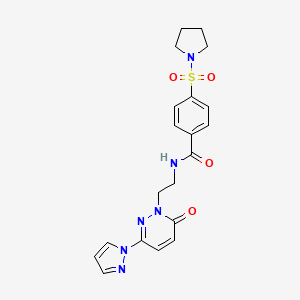
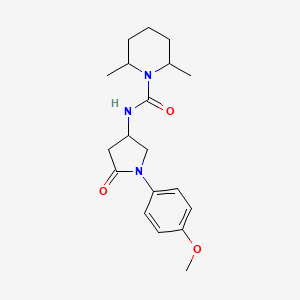

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2861063.png)